molecular formula C11H13BrO2 B6336052 Ethyl 4-bromo-2-ethylbenzoate CAS No. 1416979-60-6

Ethyl 4-bromo-2-ethylbenzoate

Cat. No.: B6336052
CAS No.: 1416979-60-6
M. Wt: 257.12 g/mol
InChI Key: IHBQGZNXJKCYPB-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-ethylbenzoate is a substituted benzoate ester characterized by a bromine atom at the para (4th) position and an ethyl group at the ortho (2nd) position on the aromatic ring, with an ethyl ester functional group.

Properties

IUPAC Name

ethyl 4-bromo-2-ethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-3-8-7-9(12)5-6-10(8)11(13)14-4-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBQGZNXJKCYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-2-ethylbenzoate can be synthesized through several methods. One common method involves the bromination of 2-ethylbenzoic acid followed by esterification. The bromination is typically carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 4-bromo-2-ethylbenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The bromination and esterification reactions are optimized for large-scale production, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-ethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as ethyl 4-amino-2-ethylbenzoate or ethyl 4-thio-2-ethylbenzoate.

    Reduction: Ethyl 4-bromo-2-ethylbenzyl alcohol.

    Oxidation: 4-bromo-2-ethylbenzoic acid.

Scientific Research Applications

Ethyl 4-bromo-2-ethylbenzoate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2-ethylbenzoate depends on the specific chemical reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key differences among similar compounds arise from variations in substituent type, position, and electronic effects:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound Br (4th), Et (2nd) Not explicitly provided Likely intermediate for pharmaceuticals or agrochemicals
Ethyl 4-nitrobenzoate NO₂ (4th) ~195.15 (calculated) Electron-deficient ring; used in organic synthesis (e.g., nitration studies)
Ethyl 4-tert-butyl-3-iodobenzoate t-Bu (4th), I (3rd) ~348.20 (calculated) Bulky tert-butyl group increases steric hindrance; iodine offers potential for further functionalization
Ethyl 4-bromo-2-(methylthio)benzoate Br (4th), SCH₃ (2nd) 275.16 Methylthio group enhances nucleophilic reactivity; used in pharmaceutical intermediates
Ethyl 4-(2-bromo-5-fluorophenoxy)butanoate Br (2nd), F (5th), phenoxy chain ~331.17 (calculated) Phenoxy chain introduces flexibility; halogen atoms enable cross-coupling reactions

Electronic and Steric Effects

  • Bromine vs. Nitro Groups: Bromine (electron-withdrawing via inductive effect) deactivates the aromatic ring but serves as a superior leaving group compared to nitro (-NO₂), which strongly deactivates the ring and directs electrophilic substitution to meta positions .
  • Ethyl vs.
  • Halogen Positioning: In Ethyl 4-(2-bromo-5-fluorophenoxy)butanoate, bromine and fluorine on a phenoxy side chain create a multi-halogenated system, enabling diverse reactivity (e.g., Suzuki-Miyaura coupling) .

Biological Activity

Ethyl 4-bromo-2-ethylbenzoate is an organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

This compound has the molecular formula C11H13BrO2C_{11}H_{13}BrO_2 and a molar mass of approximately 273.13 g/mol. The compound features a benzoate structure with a bromine atom at the para position and an ethyl group at the meta position. Its structural characteristics contribute to its reactivity and potential applications in pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances lipophilicity, which may facilitate penetration into biological membranes, potentially leading to alterations in enzyme activity or receptor binding affinities.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study demonstrated that compounds with similar structures showed significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties. Studies have shown that halogenated benzoate derivatives can induce apoptosis in cancer cell lines, potentially through mechanisms involving oxidative stress or modulation of signaling pathways related to cell survival.

Case Studies

  • Antimicrobial Activity Study : A comparative analysis highlighted the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The compound was found to inhibit bacterial growth significantly, suggesting its potential as a therapeutic agent in treating infections .
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines revealed that this compound could induce cytotoxic effects, leading to cell death in a dose-dependent manner. The study postulated that the compound's mechanism involves the generation of reactive oxygen species (ROS), contributing to cellular damage .

Research Findings Summary

Study FocusFindingsReference
Antimicrobial ActivitySignificant growth inhibition against Staphylococcus aureus and Escherichia coli
Cytotoxic EffectsInduced apoptosis in cancer cell lines through ROS generation
Enzyme Interaction StudiesPotential interactions with key metabolic enzymes affecting cellular processes

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